4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine
Description
The Piperidine (B6355638) Scaffold: A Cornerstone of Modern Pharmaceuticals
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural units found in pharmaceuticals and natural products. nih.gov Its prevalence is a testament to its remarkable versatility and favorable drug-like properties. Piperidine derivatives are integral components in more than seventy FDA-approved drugs and are found in over twenty different classes of pharmaceuticals. nih.govenamine.netarizona.edu
The strategic incorporation of a piperidine moiety into a drug candidate can profoundly influence its biological and pharmacological profile in several beneficial ways:
Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring allows for salt formation, which can significantly enhance aqueous solubility and improve formulation characteristics. Its three-dimensional, non-planar structure also helps to disrupt planarity in larger molecules, which can prevent undesirable intermolecular interactions and improve solubility.
Enhancement of Biological Activity and Selectivity: The piperidine scaffold can be readily substituted at various positions, allowing chemists to fine-tune the molecule's shape and electronic properties to achieve optimal interactions with a specific biological target. nbinno.com This precise modification is crucial for enhancing binding affinity and selectivity, thereby minimizing off-target effects. nbinno.com
Improvement of Pharmacokinetic Properties: The presence of a piperidine ring can favorably alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can improve metabolic stability and modulate lipophilicity, which are critical factors for ensuring a drug can reach its target in the body and remain there for an effective duration. enamine.net
| Contribution to Drug Design | Description |
| Physicochemical Modulation | The basic nitrogen improves solubility through salt formation; the 3D structure disrupts planarity. |
| Enhanced Bioactivity | Allows for multi-positional substitutions to optimize target binding and increase selectivity. nbinno.com |
| Improved Pharmacokinetics | Can enhance metabolic stability and modulate lipophilicity, improving the overall ADME profile. enamine.net |
| Versatile Therapeutic Action | Found in drugs for CNS disorders, cancer, infections, and as analgesics and antihistamines. arizona.edumdpi.com |
An interactive data table summarizing the key contributions of the piperidine scaffold in medicinal chemistry.
The Biphenyl (B1667301) Scaffold: A Rigid Framework for Diverse Biological Interactions
The biphenyl motif, consisting of two phenyl rings connected by a single bond, is another cornerstone of medicinal chemistry. This structural unit is found in numerous biologically active compounds and serves as a rigid, well-defined scaffold that can be strategically employed in drug design.
The utility of the biphenyl scaffold stems from its unique structural and electronic properties:
Hydrophobic Interactions: The extended aromatic system of the biphenyl group provides a large, lipophilic surface area that can engage in strong hydrophobic and π-stacking interactions with biological targets, particularly within the hydrophobic pockets of enzymes and receptors.
Structural Rigidity and Conformational Control: The connection between the two phenyl rings introduces a degree of conformational restriction. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
Tunable Electronic Properties: The phenyl rings can be substituted with various functional groups to modulate the electronic properties of the molecule, influencing its reactivity and interactions with biological macromolecules.
| Biological Activity | Therapeutic Area |
| Anti-inflammatory | Inflammation and Autoimmune Diseases |
| Antihypertensive | Cardiovascular Disease |
| Antitumor/Anticancer | Oncology |
| Antiviral | Infectious Diseases |
| Antimalarial | Infectious Diseases |
| Analgesic | Pain Management |
| Anti-Alzheimer | Neurodegenerative Diseases |
An interactive data table showcasing the wide range of biological activities associated with biphenyl-containing compounds, as documented in medicinal chemistry research. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-phenylphenyl)methoxymethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-4-18(5-3-1)19-8-6-16(7-9-19)14-21-15-17-10-12-20-13-11-17/h1-9,17,20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOXDMCZHBCEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Rationale for Investigating Complex Molecular Architectures Containing Piperidine and Biphenyl Moieties
Strategic Approaches to the Construction of Substituted Piperidine Derivatives
The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products. dicp.ac.cnajchem-a.com Consequently, the development of efficient and stereoselective methods for its synthesis is a significant focus in organic chemistry. ajchem-a.com Several powerful strategies have emerged for the construction of substituted piperidine derivatives, including intramolecular cyclization, catalytic hydrogenation of pyridine (B92270) precursors, and multicomponent reactions.
Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of piperidine rings. nih.gov This approach involves the formation of a new carbon-nitrogen or carbon-carbon bond within a linear precursor to close the six-membered ring. nih.gov A variety of reaction types fall under this category, including:
Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds or keto-aldehydes with an appropriately placed amino group is a classic and effective method for piperidine synthesis.
Michael Addition: The intramolecular aza-Michael addition of an amine to an α,β-unsaturated carbonyl system is another key ring-closing strategy. nih.gov
Radical Cyclization: Radical-mediated cyclizations offer a complementary approach, often proceeding under mild conditions and tolerating a range of functional groups. nih.gov
The success of these methods often hinges on the careful design of the acyclic precursor to favor the desired 6-membered ring formation. Diastereoselective and enantioselective variants of these reactions have also been extensively developed, allowing for the synthesis of chiral piperidine derivatives with high stereocontrol. acs.orgacs.org
The catalytic hydrogenation of pyridine derivatives is a direct and atom-economical route to the corresponding piperidines. asianpubs.orgresearchgate.net This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. asianpubs.org
| Catalyst | Pressure (bar) | Temperature | Solvent | Noteworthy Features |
| Platinum(IV) oxide (PtO2) | 50-70 | Room Temperature | Glacial Acetic Acid | Effective for a range of substituted pyridines. asianpubs.org |
| Rhodium on Carbon (Rh/C) | Lower pressures | Not specified | Not specified | Favored for lower pressure hydrogenations. asianpubs.org |
| Ruthenium dioxide (RuO2) | Higher pressures | Higher temperatures | Not specified | Used for mono-substituted piperidines. asianpubs.org |
| Iridium(III) complex | 50 | Room Temperature | Methanol | Tolerates reducible functional groups like nitro and bromo. chemrxiv.org |
The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. asianpubs.orgchemrxiv.org While heterogeneous catalysts like platinum, palladium, rhodium, and ruthenium on various supports are commonly employed, homogeneous catalysts have also gained prominence. asianpubs.orgchemrxiv.org A notable advantage of catalytic hydrogenation is its ability to produce piperidines from readily available pyridine starting materials. dicp.ac.cn However, achieving chemoselectivity in the presence of other reducible functional groups can be a challenge, although recent advancements with catalysts like iridium(III) complexes have shown remarkable tolerance for sensitive groups. chemrxiv.org
Multicomponent reactions (MCRs) offer a highly efficient and convergent approach to the synthesis of complex molecules like substituted piperidines from three or more starting materials in a single synthetic operation. taylorfrancis.comresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. acs.org
Several named MCRs are particularly useful for piperidine synthesis, including the Hantzsch pyridine synthesis (which can be adapted for dihydropyridines, precursors to piperidines) and various domino reactions. tandfonline.com For instance, a one-pot, pseudo-five-component reaction involving aromatic aldehydes, anilines, and acetoacetate (B1235776) esters can yield highly functionalized piperidines. researchgate.net The use of various catalysts, such as ytterbium(III) triflate/silver triflate, can facilitate these complex transformations under mild conditions. tandfonline.com The development of biocatalytic MCRs, for example using immobilized lipase, further expands the scope and sustainability of this strategy. rsc.org
Palladium-Mediated and Other Cross-Coupling Methodologies for Biphenyl Linkages
The biphenyl moiety is a critical structural element in many pharmaceuticals and advanced materials. nih.gov Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering mild, efficient, and functional group-tolerant methods for their construction.
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. nih.govmdpi.com This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. researchgate.net
A general scheme for the Suzuki-Miyaura coupling is as follows:
Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar²
Where:
Ar¹ and Ar² are aryl groups
X is a halide (I, Br, Cl) or triflate
B(OR)₂ is a boronic acid or ester
A palladium catalyst and a base are required
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and tolerating various functional groups. mdpi.com The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, the commercial availability of a wide range of boronic acids, and the generally low toxicity of the boron-containing byproducts. gre.ac.uk This has led to its extensive application in both academic research and industrial-scale synthesis of pharmaceuticals containing biphenyl moieties. nih.gov
While the Suzuki-Miyaura coupling is highly popular, the Stille and Negishi cross-coupling reactions represent powerful alternatives for the synthesis of biphenyl linkages. researchgate.netrsc.org
The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner to couple with organic halides or triflates, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org
Ar¹-X + Ar²-SnR₃ → Ar¹-Ar²
A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org
The Negishi coupling , on the other hand, employs organozinc reagents, which are coupled with organic halides or triflates using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org
Ar¹-X + Ar²-ZnX' → Ar¹-Ar²
Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times and milder conditions. rsc.org The Negishi coupling is particularly valuable for its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Mild conditions, low toxicity of byproducts, commercially available reagents. nih.govgre.ac.uk | |
| Stille | Organotin | Stability of reagents, wide functional group tolerance. wikipedia.org | Toxicity of tin compounds. organic-chemistry.org |
| Negishi | Organozinc | High reactivity of reagents, useful for various carbon hybridizations. wikipedia.orgrsc.org | Moisture sensitivity of some organozinc reagents. |
Ullmann and Wurtz-Fittig Approaches
The Ullmann and Wurtz-Fittig reactions represent early, foundational methods for the formation of aryl-aryl bonds, a key step in synthesizing the biphenyl core of the target molecule. operachem.com
The Ullmann reaction , first reported by Fritz Ullmann in 1901, traditionally involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl compound. operachem.combeilstein-journals.org The reaction typically requires high temperatures, often exceeding 200°C, and a stoichiometric amount of copper powder or a copper-bronze alloy. organic-chemistry.orgrsc.org While historically significant as the first transition metal-catalyzed C-C bond formation, the classical Ullmann coupling has several drawbacks that limit its application in modern, complex syntheses. These include harsh reaction conditions, often erratic yields, and the requirement for electron-deficient aryl halides. beilstein-journals.org For the synthesis of an unsymmetrical biphenyl structure like that in this compound, a cross-coupling approach would be necessary, which often leads to a mixture of products and further complicates purification.
The Wurtz-Fittig reaction , an extension of the Wurtz reaction, couples an aryl halide with an alkyl halide in the presence of sodium metal and dry ether to form a substituted aromatic compound. wikipedia.orgvedantu.com This method proceeds through either a radical or organosodium intermediate mechanism. nih.goviitk.ac.in While useful for alkylation of aryl halides, its utility in creating the biphenyl moiety is limited. A variation, the Fittig reaction, couples two aryl halides to form a biphenyl, but like the Wurtz-Fittig reaction, it is often plagued by side reactions, including rearrangements and homocoupling of the starting materials. wikipedia.orgquora.com The use of highly reactive sodium metal also presents safety and scalability challenges.
Due to these significant limitations, both the Ullmann and Wurtz-Fittig reactions are now largely superseded in pharmaceutical synthesis by more efficient and versatile methods, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov These modern methods offer milder reaction conditions, broader functional group tolerance, and higher yields, making them far more suitable for the synthesis of complex molecules like this compound.
| Feature | Ullmann Reaction | Wurtz-Fittig Reaction |
|---|---|---|
| Metal Promoter | Copper (Cu) | Sodium (Na) |
| Reactants | Two aryl halides | Aryl halide and alkyl halide |
| Typical Conditions | High temperatures (>200°C) | Anhydrous ether solvent |
| Primary Product | Symmetrical biphenyl | Alkyl-substituted arene |
| Key Limitations | Harsh conditions, stoichiometric copper, moderate yields | Significant side products, use of reactive sodium, low yields |
Integration of Advanced Synthetic Technologies
To overcome the limitations of classical methods and meet the demands of modern drug development for efficiency, safety, and scalability, advanced synthetic technologies are increasingly integrated into process chemistry. Continuous flow synthesis and high-throughput experimentation are two such technologies that have revolutionized the preparation of active pharmaceutical ingredients (APIs) and their intermediates.
Continuous Flow Synthesis for Enhanced Scalability and Efficiency
Continuous flow synthesis offers a paradigm shift from traditional batch processing. In a flow chemistry setup, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. technologynetworks.com This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. technologynetworks.com
For the synthesis of compounds like this compound, flow chemistry can be applied to critical steps, such as the palladium-catalyzed cross-coupling to form the biphenyl core. The key advantages include:
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heating or cooling, leading to better reaction control, reduced side product formation, and higher yields. technologynetworks.com
Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex and often problematic process of scaling up batch reactors. researchgate.net
Process Automation: Flow systems can be readily automated, allowing for precise control and data logging, which is crucial for process consistency and quality control in pharmaceutical manufacturing.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Complex, requires re-optimization | Straightforward (longer run time or numbering-up) |
| Heat Transfer | Limited by surface area, can lead to hotspots | Highly efficient, precise temperature control |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |
| Process Control | Variable, challenges with mixing and homogeneity | Precise control over stoichiometry, time, and temperature |
| Product Consistency | Batch-to-batch variability can be an issue | High consistency and reproducibility |
High-Throughput Experimentation in Reaction Optimization
High-Throughput Experimentation (HTE) is a powerful methodology used to accelerate the discovery of optimal reaction conditions by performing a large number of experiments in parallel on a microscale. seqens.comacs.org This approach is particularly valuable for optimizing complex, multi-variable reactions like the Suzuki-Miyaura cross-coupling, which is a state-of-the-art method for synthesizing the biphenyl core of the target molecule. nih.govnih.gov
An HTE workflow for optimizing the synthesis of the biphenyl precursor to this compound would involve systematically screening a wide array of parameters. researchgate.net Using automated liquid handlers and microtiter plates, researchers can rapidly evaluate dozens or even hundreds of unique combinations of:
Palladium Catalysts: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts.
Ligands: A diverse library of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that modulate the catalyst's activity and stability.
Bases: Various inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Solvents: A range of solvents and solvent mixtures.
The outcome of these parallel reactions is then rapidly analyzed, typically by LC-MS (Liquid Chromatography-Mass Spectrometry), to identify the conditions that provide the highest yield and purity of the desired product. nih.gov This data-rich approach allows chemists to quickly map the reaction landscape and pinpoint optimal and robust conditions, a task that would be prohibitively time-consuming and resource-intensive using traditional one-variable-at-a-time experimentation. seqens.comunchainedlabs.com
| Well | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| A1 | Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Dioxane/H₂O | 75 |
| A2 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Dioxane/H₂O | 88 |
| A3 | Pd(OAc)₂ (2%) | XPhos | K₂CO₃ | Dioxane/H₂O | 81 |
| A4 | Pd(OAc)₂ (2%) | XPhos | K₃PO₄ | Dioxane/H₂O | 92 |
| B1 | Pd₂(dba)₃ (1%) | SPhos | K₂CO₃ | Toluene/H₂O | 65 |
| B2 | Pd₂(dba)₃ (1%) | SPhos | K₃PO₄ | Toluene/H₂O | 78 |
| B3 | Pd₂(dba)₃ (1%) | XPhos | K₂CO₃ | Toluene/H₂O | 72 |
| B4 | Pd₂(dba)₃ (1%) | XPhos | K₃PO₄ | Toluene/H₂O | 95 |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 4 1,1 Biphenyl 4 Ylmethoxy Methyl Piperidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers primary insights into the molecular structure.
¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine, the ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) group, the aliphatic protons of the piperidine (B6355638) ring, and the methylene (B1212753) protons of the bridging groups (-O-CH₂- and piperidine-CH₂-). The biphenyl protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic rings. rsc.orgrsc.org The protons on the piperidine ring would resonate in the upfield region (δ 1.5-3.0 ppm). chemicalbook.com The two sets of methylene protons would have characteristic chemical shifts influenced by the adjacent oxygen and nitrogen atoms.
¹³C NMR Spectroscopy : This method provides a count of the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the aromatic carbons of the biphenyl system (typically δ 120-145 ppm), the piperidine ring carbons (δ 25-50 ppm), and the methylene bridge carbons (δ 60-80 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Biphenyl C-H | 7.30 - 7.70 | 127.0 - 129.0 |
| Biphenyl Quaternary C | - | 139.0 - 141.0 |
| -O-CH₂- | ~4.50 | ~75.0 |
| Piperidine-CH₂-N | ~2.60 & ~3.10 | ~54.0 |
| Piperidine-CH-CH₂ | ~1.80 | ~44.0 |
| Piperidine-CH₂-CH₂ | ~1.60 | ~31.0 |
Two-Dimensional (2D) NMR : To confirm the precise connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity between the different protons within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, showing the correlation between the -O-CH₂- protons and the biphenyl ring carbon, as well as the piperidine C4 carbon.
For this compound, there are no chiral centers, so stereochemical analysis regarding enantiomers or diastereomers is not applicable. However, NMR can provide conformational information. The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the bulky -CH₂-O-biphenylmethyl substituent on the C4 position (axial vs. equatorial) can be determined using ¹H NMR. The coupling constants (J-values) between the C4 proton and the adjacent C3/C5 protons, as well as through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, can elucidate the preferred conformation, which is expected to be equatorial to minimize steric hindrance.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. scielo.org.za For this compound (C₂₅H₂₇NO), the exact mass can be calculated and compared to the experimentally determined value from an HRMS instrument (e.g., TOF or Orbitrap). This confirmation is a cornerstone of structural verification.
Calculated Exact Mass: 357.2093 g/mol
Expected HRMS Result: [M+H]⁺ = 358.2171
For purity analysis and the study of complex mixtures, MS is often coupled with chromatographic techniques.
LC-MS (Liquid Chromatography-Mass Spectrometry) : This is the most common method for analyzing non-volatile compounds like the target molecule. It separates the compound from impurities before it enters the mass spectrometer. This allows for the purity to be assessed and for the identification of any synthesis byproducts or degradation products.
GC-MS (Gas Chromatography-Mass Spectrometry) : While potentially requiring derivatization to increase volatility, GC-MS can also be used. The electron ionization (EI) source in a typical GC-MS system would cause the parent molecule to fragment in a predictable manner. The analysis of this fragmentation pattern provides a "fingerprint" that can confirm the structure.
Table 2: Plausible Mass Fragmentation Peaks for this compound in EI-MS
| m/z Value | Plausible Fragment Identity | Notes |
|---|---|---|
| 357 | [M]⁺ | Molecular Ion |
| 181 | [C₁₃H₁₃O]⁺ | Biphenyl-methoxy fragment |
| 167 | [C₁₃H₁₁]⁺ | Biphenylmethyl cation (base peak) |
| 98 | [C₆H₁₂N]⁺ | Piperidinemethyl cation |
The fragmentation would likely be initiated by cleavage of the bonds adjacent to the heteroatoms (oxygen and nitrogen), which are the most labile sites. The formation of the stable biphenylmethyl cation (m/z 167) is expected to be a dominant pathway. nist.gov
Vibrational Spectroscopy for Functional Group Identification (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound. nih.gov
FT-IR (Fourier-Transform Infrared) Spectroscopy : In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending). Key functional groups have characteristic absorption frequencies. For the target molecule, one would expect to see:
N-H stretching from the secondary amine of the piperidine ring (~3300-3500 cm⁻¹).
Aromatic C-H stretching from the biphenyl group (~3000-3100 cm⁻¹).
Aliphatic C-H stretching from the piperidine and methylene groups (~2850-3000 cm⁻¹).
Aromatic C=C stretching bands in the region of ~1450-1600 cm⁻¹.
A strong C-O-C (ether) stretching band (~1050-1150 cm⁻¹).
Raman Spectroscopy : Raman spectroscopy provides complementary information. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, which are often weak in the IR spectrum, can give strong Raman signals. For this molecule, the symmetric "breathing" modes of the aromatic rings would be particularly prominent in the Raman spectrum.
Table 3: Key Vibrational Frequencies for Functional Group Identification
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| N-H (piperidine) | Stretching | 3300 - 3500 (broad) | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Strong |
| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Strong |
| C-O-C (ether) | Asymmetric Stretching | 1050 - 1150 (strong) | Weak |
The combination of these advanced analytical techniques provides a comprehensive and robust characterization of this compound, confirming its molecular structure and assessing its purity with high confidence.
Chromatographic Methods for Separation and Purity Profiling
Chromatographic purity profiling is a critical component in the quality control of pharmaceuticals, enabling the detection, identification, and quantification of related substances and other impurities. researchgate.net For piperidine-containing compounds, both HPLC and GC are powerful tools, each offering distinct advantages for separation and analysis.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common approach.
A typical HPLC method for the purity profiling of this compound would involve a C18 column, which provides excellent separation for compounds with aromatic and aliphatic moieties. unodc.org The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of both polar and non-polar impurities.
For piperidine derivatives, which are basic in nature, peak tailing can be a concern. This is often mitigated by adding a competing base to the mobile phase or using a base-deactivated column. The appearance of multiple peaks for a pure compound, particularly for free bases, can sometimes occur due to differential ionization or interaction with the stationary phase; careful control of the mobile phase pH is crucial to address this. researchgate.net
Detection is commonly achieved using a UV detector, as the biphenyl group in the molecule provides a strong chromophore. A photodiode array (PDA) detector can be particularly useful as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak identification and purity assessment.
A summary of a typical HPLC method is presented in the interactive table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A/B (50:50) |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC analysis can be suitable, particularly for the detection of volatile impurities or related substances.
For the GC analysis of piperidine-containing compounds, derivatization is a common strategy to improve volatility and thermal stability, as well as to enhance chromatographic peak shape and detector response. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the secondary amine of the piperidine ring.
The choice of column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often suitable. The analysis is performed with a temperature program, where the column temperature is gradually increased to elute compounds with a wide range of boiling points.
Flame Ionization Detection (FID) is a common choice for GC analysis due to its high sensitivity to organic compounds. For more definitive identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is invaluable, providing both retention time and mass spectral data.
Below is an interactive table summarizing a potential GC method for the analysis of related substances in this compound.
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
| Injection Volume | 1 µL (split mode 50:1) |
| Sample Preparation | 1 mg/mL in Dichloromethane (with derivatization if necessary) |
Computational Investigations and in Silico Modeling of 4 1,1 Biphenyl 4 Ylmethoxy Methyl Piperidine and Analogs
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure and inherent reactivity of molecules. researchgate.net These methods allow for the optimization of molecular geometry and the calculation of electronic properties that govern how a molecule interacts with its biological environment. nih.govnih.gov
For analogs of 4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine key electronic parameters. nih.govnih.govmdpi.com A fundamental aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller energy gap suggests higher reactivity. researchgate.netresearchgate.net For instance, in a study of 4,4-dimethoxy-1,1-biphenyl, the FMO analysis revealed an energy gap of 4.57 eV. researchgate.net
Another valuable tool derived from these calculations is the Molecular Electrostatic Potential (MEP) map. nih.govnih.gov The MEP visualizes the charge distribution across a molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. researchgate.net This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. nih.govnih.govdntb.gov.ua In an analysis of a piperidine (B6355638) derivative, the nitrogen atom was found to possess a high negative charge, indicating its potential role in hydrogen bonding. nih.gov
| Parameter | Significance | Example Finding for an Analog | Reference |
|---|---|---|---|
| HOMO Energy | Represents the electron-donating ability of a molecule. | Calculated to show stability and reactivity of a 4-benzyl-piperidine derivative. | nih.govnih.gov |
| LUMO Energy | Represents the electron-accepting ability of a molecule. | Used to understand charge transfer within the molecule. | nih.govnih.govmdpi.com |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | An energy gap of 4.57 eV was found for 4,4-dimethoxy-1,1-biphenyl. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites for intermolecular interactions. | Identified the nitrogen atom of a piperidine ring as a region of high negative charge. | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in elucidating the binding mechanisms of drug candidates and their analogs. nih.gov
Docking simulations calculate a scoring function, often expressed as binding energy (e.g., in kcal/mol), to estimate the binding affinity between a ligand and a target protein. dntb.gov.uatandfonline.com A lower, more negative binding energy generally indicates a more stable and favorable interaction. dntb.gov.ua For a series of piperidine derivatives designed as µ-opioid receptor inhibitors, binding affinities were predicted to be in the range of -8.13 to -13.37 kcal/mol. tandfonline.com
These simulations also reveal the specific binding modes, detailing the intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and salt bridges. dntb.gov.uanih.govtandfonline.com The visualization of the docked complex allows researchers to identify key amino acid residues in the receptor's active site that are crucial for binding. tandfonline.com
Analogs of this compound, which combine biphenyl (B1667301) and piperidine scaffolds, have been investigated against a variety of biological targets implicated in different diseases. The selection of the target is based on the therapeutic area of interest. Docking studies have provided insights into how these compounds might interact with these proteins.
For example, biphenyl-piperazine derivatives have been docked into a homology model of the human dopamine (B1211576) D2 receptor, a key target for antipsychotic drugs. nih.gov Similarly, other piperidine-based ligands were evaluated for their interaction with the D2 receptor, with docking analyses proposing that a salt bridge with the residue Asp114 contributes to a more stable binding orientation. nih.gov Other relevant targets for which docking studies have been performed with analogous compounds include the µ-opioid receptor for analgesics, farnesyltransferase for anticancer activity, and the main protease of SARS-CoV-2. nih.govnih.govtandfonline.comnih.gov
| Biological Target | Therapeutic Area | Key Finding from Docking Study | Reference |
|---|---|---|---|
| Dopamine D₂ Receptor | Antipsychotics | Interaction with Asp114 via a salt bridge enhances binding stability. | nih.govnih.gov |
| µ-Opioid Receptor | Analgesics | Identified key binding pocket residues including D147, Y148, and W318. | tandfonline.com |
| Farnesyltransferase (FTase) | Oncology | Aromatic, acceptor, and donor groups on the ligand were shown to be favorable for inhibitory activity. | nih.gov |
| SARS-CoV-2 Main Protease | Antiviral | Revealed efficient interaction of a 4-benzyl-piperidine derivative with the viral protease. | nih.govnih.gov |
| Cancer Osaka Thyroid (COT) Kinase | Oncology, Inflammation | A piperidine-containing compound was identified as a potent inhibitor. | alliedacademies.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. dntb.gov.ua MD is used to assess the stability of the docked complex and to analyze the conformational flexibility of both the ligand and the protein. nih.gov
For a dopamine D2 receptor ligand, MD simulations were performed to establish its mode of interaction more robustly, confirming that a specific orientation involving a salt bridge was more stable over the simulation time. nih.gov In another study on piperidine derivatives as potential HDM2 inhibitors, MD simulations were used to further analyze the binding poses suggested by docking. researchgate.net These simulations can reveal subtle changes in protein conformation upon ligand binding, a phenomenon known as induced fit, and can help validate the interactions predicted by docking studies, providing a higher level of confidence in the proposed binding model. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pharmacophorejournal.com These models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby accelerating the drug discovery process. wu.ac.th
QSAR models can be developed using different types of molecular descriptors. 2D-QSAR models utilize descriptors derived from the 2D representation of a molecule, such as physicochemical properties (e.g., lipophilicity, solubility) and topological indices. nih.gov 3D-QSAR approaches, on the other hand, use descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields.
For piperidine and its analogs, various QSAR studies have been conducted. In one study on piperidine derivatives as farnesyltransferase inhibitors, QSAR analysis revealed that van der Waals surface area features related to partial charge and hydrophobicity were important for inhibitory activity. nih.gov Another study on 4-phenylpiperidine (B165713) derivatives as µ-opioid agonists employed a nonlinear QSAR approach using a neural network method. nih.gov Both linear regression methods, like Partial Least Squares (PLS), and non-linear methods have been successfully applied to model the activity of such compounds. wu.ac.thnih.gov The resulting models can highlight which structural features are critical for enhancing or diminishing biological activity, providing a clear roadmap for structural optimization. nih.gov
Descriptor Selection and Model Validation
The foundation of any robust QSAR model lies in the careful selection of molecular descriptors and rigorous validation of the model's predictive power. documentsdelivered.combasicmedicalkey.com For analogs of this compound, such as other biaryl piperidines and substituted piperazine (B1678402) derivatives, descriptor selection involves identifying molecular properties that correlate with a specific biological activity. nih.govnih.gov
Descriptor Selection
Molecular descriptors are numerical values that characterize the properties of a molecule. ucsb.edu They are categorized based on the dimensionality of the molecular representation they are derived from. For piperidine and biphenyl-containing compounds, researchers have employed a wide array of descriptors to build predictive models. nih.govnih.gov These can be broadly classified into several categories:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include Balaban index, Wiener index, and connectivity indices, which have been used in modeling piperidine derivatives. nih.govnih.gov
Physicochemical Descriptors: These represent well-understood physicochemical properties like hydrophobicity (logP), molar refractivity (MR), and molecular weight (MW). nih.govucsb.edu They are frequently used in QSAR studies due to their direct relevance to pharmacokinetic properties.
Electronic Descriptors: These quantify the electronic properties of a molecule. Examples include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. nih.govucsb.edu These are crucial for modeling receptor-ligand interactions.
Spatial (3D) Descriptors: Derived from the 3D structure of the molecule, these descriptors describe the molecule's shape and volume. Examples include the radius of gyration, Jurs descriptors, and solvent-accessible surface area. nih.govmdpi.com
In studies on piperidine derivatives, a combination of these descriptor types is often used to capture the diverse structural features that influence biological activity. nih.govnih.gov For instance, a QSAR study on piperazine derivatives with a biphenyl moiety utilized a mix of descriptors to model antipsychotic activity. nih.gov The selection process itself often involves statistical methods like Genetic Function Approximation (GFA) or Stepwise Multiple Linear Regression (ES-SWR) to identify the most relevant descriptors from a large pool of calculated variables. nih.govnih.gov
Interactive Table: Common Molecular Descriptors in QSAR Studies of Piperidine Analogs
| Descriptor Category | Specific Descriptor Examples | Relevance to Molecular Properties |
| Topological | Connectivity Indices, Kappa Shape Indices, Balaban Index (Jx) | Describes molecular size, shape, and degree of branching. nih.gov |
| Physicochemical | AlogP, Molar Refractivity (MR), Molecular Weight (MW) | Relates to hydrophobicity, polarizability, and bioavailability. nih.govucsb.edu |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Partial Charges | Pertains to molecular reactivity and electrostatic interactions. nih.govucsb.edu |
| Spatial (3D) | Radius of Gyration, Jurs Descriptors, Polar Surface Area (PSA) | Describes molecular size, shape, and potential for hydrogen bonding. nih.govmdpi.com |
Model Validation
Validation is a critical step to ensure that a QSAR model is robust, reliable, and has predictive utility. basicmedicalkey.com A model's performance is assessed using several statistical metrics through internal and external validation procedures. nih.govmdpi.com The Organisation for Economic Co-operation and Development (OECD) has established principles to ensure the validity of QSAR models for regulatory purposes. basicmedicalkey.com
Internal Validation: This process assesses the stability and robustness of the model using the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which generates the cross-validated correlation coefficient (Q²). nih.gov A high Q² value (typically > 0.5) indicates good internal predictive ability. The Y-randomization test is another crucial internal validation method, where the biological activity data is randomly shuffled to ensure the original correlation is not due to chance. nih.govmdpi.com
External Validation: This is considered the most stringent test of a model's predictive power. The model, built using the training set, is used to predict the activities of an independent set of molecules (the test set) that were not used in model development. basicmedicalkey.commdpi.com The predictive ability is quantified by the predictive R² (R²_pred), with a value greater than 0.6 generally considered acceptable. mdpi.com
Interactive Table: Key Metrics for QSAR Model Validation
| Validation Type | Metric | Description | Acceptable Value |
| Goodness-of-Fit | R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Internal Validation | Q² (Cross-validated R²) | Assesses the internal predictive power of the model through cross-validation. nih.gov | > 0.5 |
| External Validation | R²_pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set. mdpi.com | > 0.6 |
Application of Machine Learning and Artificial Intelligence in Molecular Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized computational chemistry, accelerating the drug discovery pipeline from initial design to synthesis. biomedres.usharvard.edu These technologies are particularly valuable for exploring the vast chemical space around scaffolds like the biphenyl-piperidine core.
Molecular Design
Machine learning models are increasingly used for de novo molecular design, where algorithms generate entirely new chemical structures with desired properties. harvard.edu For analogs of this compound, ML can be applied in several ways:
Generative Models: Techniques like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can be trained on large databases of known molecules. harvard.edu These models learn the underlying rules of chemical structure and can then generate novel molecules that are predicted to be active against a specific biological target.
Predictive Modeling: ML algorithms such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs) can be trained on datasets of compounds with known activities to build predictive QSAR models. nih.govnih.govbiomedres.us These models can then be used for virtual screening of large compound libraries to identify promising candidates for synthesis and testing, a process far more efficient than traditional high-throughput screening. nih.gov
Property Optimization: AI can guide the optimization of lead compounds by predicting how small structural modifications will affect various properties, including potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov This allows chemists to focus their synthetic efforts on compounds with the highest probability of success.
Reaction Prediction
Forward Reaction Prediction: AI models can predict the most likely product(s) of a reaction given a set of reactants and reagents. nih.gov This is often framed as a "machine translation" problem, where the reactant and reagent molecules are one "language" and the product molecules are another. cam.ac.uk These tools can achieve high accuracy, in some cases outperforming human chemists, and can help identify potential side products or reactions that are unlikely to succeed. cam.ac.uk
Retrosynthesis Planning: Sophisticated AI platforms can perform retrosynthesis, breaking down a complex target molecule like this compound into simpler, commercially available starting materials. cas.org These tools analyze vast reaction databases to propose viable synthetic pathways, saving chemists significant time in literature searching and route design. The quality and diversity of the underlying reaction data used to train these AI models are critical for the novelty and accuracy of the predictions. cas.org
Condition Optimization: Beyond predicting the product, some AI systems can suggest optimal reaction conditions, such as the best solvent, catalyst, or temperature. nih.gov This can streamline the experimental process and reduce the amount of trial-and-error optimization required in the lab.
Interactive Table: Applications of AI/ML in Drug Discovery
| Application Area | AI/ML Technique | Function |
| Molecular Design | Generative Models (VAEs, GANs) | Creates novel molecular structures with desired properties. harvard.edu |
| Deep Neural Networks (DNNs) | Predicts bioactivity and physicochemical properties for virtual screening. nih.gov | |
| Support Vector Machines (SVM) | Classifies compounds as active or inactive based on selected descriptors. nih.gov | |
| Reaction Prediction | Transformer Models | Predicts reaction outcomes by treating reactants and products as different languages. cam.ac.uk |
| Graph-Based Neural Networks | Plans multi-step synthetic pathways from target molecule to starting materials. cas.org | |
| Reinforcement Learning | Optimizes synthetic routes based on factors like yield, cost, or step count. harvard.edu |
In Vitro Pharmacological Data for this compound Not Available in Public Scientific Literature
Following a comprehensive search of scientific databases and patent literature, no specific public data could be found regarding the in vitro pharmacological profile or mechanism of action for the chemical compound this compound (CAS 149959-86-6). Consequently, the generation of a detailed article with specific research findings and data tables as requested is not possible at this time.
The requested article outline focused on several key areas of preclinical drug discovery, including:
Design and Implementation of Cell-Based and Biochemical Assays: This involves creating specific tests to measure a compound's biological activity.
High-Throughput Screening (HTS): The process of rapidly testing thousands of chemical compounds to identify those with a desired biological effect.
Enzymatic and Receptor-Based Assays: Tests to determine if a compound can inhibit or activate specific enzymes or bind to cellular receptors.
Elucidation of Molecular Mechanisms: Studies to understand how a compound exerts its effects at a molecular level, including target engagement and pathway analysis.
While the piperidine scaffold is a common feature in many pharmacologically active molecules, and the biphenyl group is also present in numerous ligands, the specific combination in this compound does not appear in published research detailing its biological activities.
Structurally related compounds containing piperidine and biphenyl-like moieties have been investigated for various biological targets. For instance, certain piperidine derivatives have shown affinity for histamine (B1213489) H3 receptors and sigma receptors. nih.govuniba.itnih.govpolimi.itnih.govchemrxiv.org Specifically, research on a series of 4-oxypiperidine ethers with a biphenyl linker indicated they possessed lower affinity for the histamine H3 receptor compared to other analogs in the same series. nih.gov Additionally, the piperidine ring is recognized as a key structural element for activity at the sigma-1 (σ1) receptor in several compound classes. polimi.itchemrxiv.org
However, this information pertains to structurally analogous but distinct molecules. Extrapolating these findings to this compound would be speculative and would not meet the required standards of scientific accuracy. The absence of specific data for this compound prevents a detailed discussion of its pharmacological profile, the design of relevant assays, its performance in screening campaigns, or its molecular mechanism of action.
Further research and publication in peer-reviewed scientific literature would be necessary to provide the specific data required to construct the requested article.
In Vitro Pharmacological Profiling and Mechanism of Action Studies of 4 1,1 Biphenyl 4 Ylmethoxy Methyl Piperidine
Elucidation of Molecular Mechanisms of Action
Assessment of Selectivity against Off-Targets
In the early stages of drug discovery, establishing the selectivity of a lead compound is crucial for predicting its potential for adverse effects. Off-target interactions, where a compound binds to unintended biological molecules, are a significant cause of drug attrition. criver.comcreative-biolabs.com A comprehensive in vitro safety pharmacology profile is therefore essential. This typically involves screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters that are known to be implicated in adverse drug reactions. reactionbiology.com
For a compound like 4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine, which contains a piperidine (B6355638) moiety—a common scaffold in centrally active agents—screening against a panel of CNS targets would be particularly important. ijnrd.orgclinmedkaz.org For instance, studies on other piperidine derivatives have assessed their binding affinity for a range of receptors and transporters.
A series of substituted N-benzyl analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine were tested for their binding affinity at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov This type of screening helps to determine the selectivity of the compounds for their intended target and to identify potential cross-reactivity.
Similarly, a study on (2-cyclopropoxyphenyl)piperidine derivatives evaluated their affinity for α1a, α1d, and α1b adrenergic receptors, as well as the D2 dopamine receptor, to establish their selectivity profile. nih.gov The results indicated high affinity and selectivity for α1a-AR and α1d-AR over α1b-AR and the D2 receptor. nih.gov
An illustrative selectivity panel for a hypothetical compound with a piperidine core is presented below. This table showcases the type of data generated in off-target screening studies.
Table 1: Illustrative Off-Target Selectivity Profile for a Piperidine Derivative
| Target | Assay Type | Kᵢ (nM) | % Inhibition @ 1µM |
|---|---|---|---|
| Primary Target | Radioligand Binding | 10 | 95% |
| Adrenergic α1A | Radioligand Binding | >1000 | <20% |
| Adrenergic α1B | Radioligand Binding | 850 | 25% |
| Adrenergic α2A | Radioligand Binding | >1000 | <15% |
| Dopamine D2 | Radioligand Binding | 650 | 30% |
| Serotonin 5-HT₂ₐ | Radioligand Binding | >1000 | <10% |
| Muscarinic M₁ | Radioligand Binding | >1000 | <5% |
| hERG | Electrophysiology | >10,000 | <5% |
Data is hypothetical and for illustrative purposes only.
This kind of profiling allows researchers to identify potential liabilities early on and guide the optimization of the lead compound to minimize off-target effects while maintaining or improving potency at the primary target. reactionbiology.com
Development of Advanced In Vitro Models for Biological Characterization
Traditional two-dimensional (2D) cell cultures, while useful for initial high-throughput screening, often fail to replicate the complex microenvironment of native tissues. nih.govvisikol.com This discrepancy can lead to poor correlation between in vitro activity and in vivo efficacy. nih.gov To bridge this gap, more physiologically relevant in vitro models, such as three-dimensional (3D) cell cultures and co-culture systems, are being increasingly adopted for biological characterization. nih.govresearchgate.net
Three-dimensional (3D) cell culture models, which include spheroids and organoids, better mimic the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo. researchgate.net These models are becoming increasingly important for more accurate preclinical drug testing. nih.gov
For example, a comparison of 2D and 3D cell culture models for testing anticancer drugs demonstrated that cells grown in 3D exhibited a lower proliferation rate and greater resistance to treatment compared to their 2D counterparts, a behavior that is more representative of clinical observations. visikol.comnih.gov
The choice of cell model can significantly impact the experimental outcome. For instance, in the context of breast cancer drug screening, 3D spheroid cultures showed different gene expression and sensitivity to targeted chemotherapeutic agents compared to standard 2D cultures. visikol.com This underscores the importance of selecting an appropriate model for the biological question being addressed.
Table 2: Comparison of 2D and 3D Cell Culture Models
| Feature | 2D Cell Culture | 3D Cell Culture |
|---|---|---|
| Cell Morphology | Flattened, artificial | More in vivo-like, rounded |
| Cell-Cell Interactions | Limited to lateral contacts | Extensive, mimics tissue |
| Cell-Matrix Interactions | On a flat, rigid substrate | Within a 3D scaffold or matrix |
| Nutrient/Oxygen Gradients | Uniform access | Forms physiological gradients |
| Gene Expression | Can differ significantly from in vivo | More closely resembles in vivo profiles |
| Drug Sensitivity | Often more sensitive | Can exhibit increased resistance |
This table provides a general comparison of 2D and 3D cell culture models.
To further increase the physiological relevance of in vitro models, co-culture systems that incorporate multiple cell types are being developed. These models allow for the investigation of complex biological interactions, such as the interplay between different cell populations within a tissue microenvironment.
For instance, in cancer research, co-culture models of tumor cells with immune cells can be used to study the effects of a compound on the anti-tumor immune response. Similarly, co-cultures of different cell types from a specific organ can provide a more accurate representation of that organ's function and response to a drug candidate.
While specific co-culture models for the characterization of this compound have not been described, the principles of this approach are broadly applicable. For a compound with potential neurological activity, a co-culture of neurons and glial cells could be used to investigate its effects on neuronal function and neuroinflammation.
The development and application of these advanced in vitro models are critical for a more accurate and predictive preclinical evaluation of new chemical entities, ultimately aiming to improve the success rate of drug development.
Structure Activity Relationship Sar Investigations of 4 1,1 Biphenyl 4 Ylmethoxy Methyl Piperidine Derivatives
Systematic Modification Strategies for the Piperidine (B6355638) Core
The piperidine ring is a prevalent scaffold in a multitude of pharmaceuticals, and its substitution pattern is a critical determinant of pharmacological activity. For derivatives of 4-[([1,1'-biphenyl]-4-ylmethoxy)methyl]piperidine, modifications at the 4-position and the nitrogen atom have been extensively studied to optimize potency and selectivity.
The nature of the substituent at the 4-position of the piperidine ring plays a pivotal role in modulating the biological activity of these compounds. Research has shown that the size, lipophilicity, and electronic properties of this substituent can significantly influence receptor binding and functional activity. For instance, in a series of 4-substituted piperidine and piperazine (B1678402) compounds, changing the length and flexibility of the side chain at this position was found to improve binding affinity at both mu-opioid (MOR) and delta-opioid (DOR) receptors. nih.gov Computational modeling has suggested that an aromatic moiety at the 4-position can be ideally situated to interact with key residues in the active site of the MOR. nih.gov
Similarly, the substituent on the piperidine nitrogen is crucial for activity. Studies on various piperidine-based analogs have demonstrated that N-modification can drastically alter potency and selectivity. For example, replacement of an N-methyl group with larger phenylalkyl groups can lead to varied effects depending on the stereochemistry of the molecule. nih.gov In some cases, N-demethylation leads to improved activity at certain transporters. nih.gov Other modifications, such as the introduction of acyl or sulfonyl groups on the piperidine nitrogen, have been shown to be well-tolerated in certain classes of antagonists, maintaining high affinity. nih.gov The introduction of polar groups in the N-alkyl substituent, however, generally leads to a decrease in activity at monoamine transporters. nih.gov
| Compound Series | Modification | Key Finding | Reference |
|---|---|---|---|
| 4-Substituted Piperidines/Piperazines | Varying length and flexibility of the 4-position side chain | Improved binding affinity at MOR and DOR. | nih.gov |
| Piperidine-based Cocaine Analogs | Replacement of N-methyl with phenylalkyl groups | Modest improvement at SERT, loss of activity at DAT for the trans-(+)-ester. | nih.gov |
| 4,4-Disubstituted Piperidine NK1 Antagonists | Acyl and sulfonyl groups on piperidine nitrogen | Tolerated with retention of high affinity. | nih.gov |
| Piperidine-based Cocaine Analogs | Incorporation of polar groups in N-alkyl substituent | Decreased activity at monoamine transporters. | nih.gov |
Stereochemistry is a fundamental aspect of molecular recognition, and the chiral nature of biological targets often leads to significant differences in the activity of enantiomers. In the context of this compound derivatives, the stereochemistry at the 4-position of the piperidine ring, if it is a chiral center, can have a profound impact on biological activity.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological activities and potencies. nd.edu This is because the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a specific receptor or enzyme active site. For piperidine analogs, the spatial orientation of substituents can determine the precise interactions with target proteins.
For example, in a study of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) enantiomer was found to have significantly more potent activity for opioid receptors than its (3S, 4R) counterpart. nih.gov This highlights that a specific stereochemical configuration is often required for optimal receptor engagement. The separation and characterization of individual enantiomers are therefore crucial steps in drug discovery to identify the more active and potentially less toxic stereoisomer. nih.govunife.itmdpi.com
SAR of the Biphenyl-Methoxy Moiety
The biphenyl-methoxy portion of the molecule provides a large, lipophilic region that is often involved in key binding interactions with the target protein. Modifications to both the biphenyl (B1667301) ring system and the methoxy (B1213986) linker have been explored to enhance activity.
The biphenyl ring system is a common motif in many biologically active compounds. Its substitution pattern can be altered to fine-tune electronic properties, lipophilicity, and steric bulk, thereby influencing binding affinity and selectivity. For instance, in a series of 4-oxypiperidine ethers, replacing a benzene (B151609) ring with a more rigid and lipophilic biphenyl or naphthalene (B1677914) linker was investigated. nih.gov It was found that derivatives with a naphthalene linker showed slightly higher activity than those with a biphenyl moiety, and both were generally more potent than the single benzene ring analogs, suggesting that extending the aromatic system can enhance interactions with the receptor. nih.gov
Furthermore, the introduction of substituents onto the biphenyl rings can significantly impact potency. In studies of other classes of compounds, halogen substitution on aromatic rings has been shown to improve inhibitory activity. nih.gov For example, 4-chloro and 4-bromo substitutions on a phenyl ring attached to a piperidine core retained potent activity. nih.gov This suggests that specific substitutions on the biphenyl rings of this compound could similarly modulate its biological profile.
| Compound Series | Aromatic System | Key Finding | Reference |
|---|---|---|---|
| 4-Oxypiperidine Ethers | Benzene | Base level of activity. | nih.gov |
| Biphenyl | Generally higher activity than benzene. | ||
| Naphthalene | Slightly higher activity than biphenyl. | ||
| Piperidine-based MenA Inhibitors | Halogenated phenyl groups (e.g., 4-chloro, 4-bromo) | Retained potent inhibitory activity. | nih.gov |
The methoxy linker, which connects the biphenyl moiety to the piperidine core, is not merely a spacer but an integral part of the pharmacophore. Its length, flexibility, and the nature of the ether oxygen atom are all important for biological activity. The ether oxygen can act as a hydrogen bond acceptor, forming crucial interactions with the target. nih.gov
Variations in the linker can include changing its length or rigidity. For instance, constraining the linker by incorporating it into a bridged ring system can provide valuable SAR information by exploring the conformational requirements for binding. nih.gov Bioisosteric replacement of the ether oxygen is another common strategy. cambridgemedchemconsulting.comspirochem.com Replacing the oxygen with other atoms or groups that have similar steric and electronic properties, such as sulfur (thioether) or a methylene (B1212753) group (alkyl chain), can modulate the compound's properties, including metabolic stability and binding affinity. researchgate.net For example, replacing a metabolically labile methoxy group with moieties like fluoro, difluoromethyl, or trifluoromethyl is a known strategy in drug discovery. researchgate.net Such modifications can alter the hydrogen bonding capacity and conformational preferences of the linker, leading to changes in biological activity.
Pharmacophore Identification and Optimization for Enhanced Potency and Selectivity
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. chemrxiv.org For this compound derivatives, pharmacophore models can help to rationalize the observed SAR and guide the design of new, more potent, and selective analogs.
A typical pharmacophore model for this class of compounds would likely include features such as:
A basic nitrogen atom: The piperidine nitrogen is often protonated at physiological pH and can form a key ionic interaction or a cation-π interaction with the target. nih.gov
Hydrophobic/Aromatic regions: The biphenyl moiety provides two aromatic rings that can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov
A hydrogen bond acceptor: The ether oxygen of the methoxy linker can act as a hydrogen bond acceptor. nih.gov
3D-QSAR (Quantitative Structure-Activity Relationship) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further refine the pharmacophore model by correlating the 3D properties of the molecules with their biological activities. researchgate.net These models can generate contour maps that indicate where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. researchgate.net
By combining pharmacophore modeling with 3D-QSAR and molecular docking, researchers can gain a detailed understanding of the ligand-receptor interactions. nih.govfrontiersin.org This knowledge is then used to optimize lead compounds by modifying their structure to better fit the identified pharmacophore and interact more effectively with the target, ultimately leading to enhanced potency and selectivity. frontiersin.org For example, a pharmacophore model might reveal an unoccupied hydrophobic pocket, suggesting that adding a suitable hydrophobic group to a specific position on the biphenyl ring could increase binding affinity.
Ligand Efficiency and Lipophilic Efficiency Assessments
A comprehensive review of publicly available scientific literature and databases did not yield specific structure-activity relationship (SAR) studies for this compound derivatives that included detailed assessments of Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). While the principles of LE and LipE are fundamental in modern medicinal chemistry for optimizing lead compounds, specific data sets (e.g., binding affinities such as pIC₅₀ or pKᵢ, and lipophilicity values such as logP or cLogP) for a series of analogs based on the this compound scaffold are not available in the reviewed sources.
Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target relative to its size, typically measured by the number of heavy (non-hydrogen) atoms. It is calculated as the binding energy per heavy atom. Lipophilic efficiency (LipE), also known as ligand-lipophilicity efficiency (LLE), relates the potency of a compound to its lipophilicity and is a valuable tool for assessing drug-likeness. High lipophilicity can often lead to non-specific binding, increased metabolic turnover, and toxicity, making LipE a critical parameter in drug design to ensure that potency increases are not solely due to increased greasefulness.
In the context of drug discovery, SAR studies for piperidine-containing compounds are common due to the prevalence of the piperidine ring in many biologically active molecules, including those targeting the central nervous system. Such studies typically involve systematic modifications of different parts of the lead molecule—in this case, potential modifications could be on the biphenyl ring, the piperidine ring, or the linking ether—and assessing the impact of these changes on biological activity.
For a hypothetical series of this compound derivatives, an analysis of LE and LipE would be crucial for identifying promising candidates for further development. Researchers would typically generate a data table compiling the biological activity and physicochemical properties of each analog.
Hypothetical Data Table for Analysis:
Since no specific experimental data was found, the following table is a hypothetical representation of what would be generated in a typical SAR study for such compounds to assess LE and LipE. The values presented are for illustrative purposes only and are not based on experimental results.
| Compound ID | R1 Substitution (Biphenyl) | pIC₅₀ | cLogP | Heavy Atom Count (HAC) | Ligand Efficiency (LE)¹ | Lipophilic Efficiency (LipE)² |
| Parent | H | 6.5 | 4.2 | 25 | 0.35 | 2.3 |
| Analog A | 4'-F | 6.8 | 4.3 | 26 | 0.36 | 2.5 |
| Analog B | 4'-Cl | 7.1 | 4.8 | 26 | 0.37 | 2.3 |
| Analog C | 4'-CH₃ | 6.9 | 4.6 | 26 | 0.36 | 2.3 |
| Analog D | 3'-OCH₃ | 7.3 | 4.1 | 27 | 0.37 | 3.2 |
| Analog E | 2'-F | 6.2 | 4.3 | 26 | 0.33 | 1.9 |
¹ LE = (1.37 * pIC₅₀) / HAC ² LipE = pIC₅₀ - cLogP
In this hypothetical analysis, Analog D , with a 3'-methoxy substitution, emerges as a promising compound. It shows a significant increase in potency (pIC₅₀ of 7.3) while maintaining a favorable lipophilicity (cLogP of 4.1). This results in the highest Lipophilic Efficiency (LipE = 3.2) in the series, suggesting that its improved potency is not solely a product of increased lipophilicity but likely due to more specific and favorable interactions with the biological target. Its Ligand Efficiency (LE) is also among the highest. In contrast, Analog B (4'-Cl) shows increased potency but at the cost of higher lipophilicity, resulting in a less favorable LipE. Analog E demonstrates that positional changes of a substituent (2'-F vs. 4'-F) can have a significant negative impact on potency, leading to poor LE and LipE values.
Such an analysis would guide medicinal chemists in selecting which analogs to advance and in designing the next generation of compounds with an optimized balance of potency, size, and lipophilicity. Without access to specific experimental data for the this compound series, any further discussion remains speculative.
The Role of 4 1,1 Biphenyl 4 Ylmethoxy Methyl Piperidine As a Chemical Probe in Biological Research
Principles and Criteria for High-Quality Chemical Probes
A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby enabling the study of that protein's function in complex biological systems like cells and organisms. For a compound like 4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine to be considered a high-quality chemical probe, it would need to satisfy a stringent set of criteria. These principles are crucial for ensuring that the biological effects observed upon using the probe can be confidently attributed to the modulation of its intended target.
Key criteria for a high-quality chemical probe include:
Potency and Target Engagement: The probe must demonstrate high affinity and potency for its intended target, typically with an in vitro half-maximal inhibitory concentration (IC50) or binding affinity (Kd) in the nanomolar range. Furthermore, it is essential to show that the probe engages its target within a cellular context.
Selectivity: A high-quality probe should exhibit high selectivity for its intended target over other related and unrelated proteins. This is often assessed through broad panel screening against a diverse set of potential off-targets. A common benchmark is a 30-fold or greater selectivity for the primary target.
Known Mechanism of Action: The mode of action of the probe, whether it be competitive, non-competitive, or allosteric, should be well-characterized. This understanding is fundamental to interpreting the biological outcomes of its use.
Cellular Activity: The probe must be able to penetrate cell membranes and exert its effect in a cellular environment at a reasonable concentration, which is informed by its in vitro potency.
Availability of a Negative Control: An ideal chemical probe set includes a structurally similar but biologically inactive analogue. This negative control is crucial for distinguishing on-target effects from non-specific or off-target effects.
Chemical Stability and Solubility: The compound must be stable under experimental conditions and possess sufficient solubility in aqueous media to allow for reliable and reproducible experimental results.
The following table summarizes these key principles:
| Principle | Criteria |
| Potency | High affinity for the target protein (typically <100 nM in vitro). |
| Selectivity | >30-fold selectivity over other related proteins. |
| Mechanism | Well-defined and understood mechanism of action. |
| Cellular Efficacy | Demonstrated activity in a relevant cellular model. |
| Negative Control | Availability of a structurally similar inactive compound. |
| Physicochemical Properties | Good solubility, stability, and cell permeability. |
Without experimental data, it is difficult to assess whether this compound would meet these criteria. However, its structure, containing both a rigid biphenyl (B1667301) group and a flexible piperidine (B6355638) ring, suggests it has the potential for specific interactions with a protein binding pocket.
Application in Target Validation and Functional Genomics
Chemical probes are invaluable tools for target validation, which is the process of demonstrating that modulating a specific protein or pathway has a desired therapeutic effect. They are also instrumental in functional genomics, helping to elucidate the biological roles of proteins.
Genetic techniques such as CRISPR-Cas9 gene editing and RNA interference (RNAi) are powerful methods for studying protein function by altering the genetic blueprint. However, these approaches have limitations. For instance, they can sometimes lead to compensatory changes in the expression of other genes, and their effects can be irreversible.
Chemical probes offer a complementary approach to these genetic methods. While genetic tools modulate a protein at the gene or transcript level, a chemical probe directly interacts with the protein itself. This allows for the study of a protein's function without altering the underlying genetic code. The use of a chemical probe can circumvent the potential for genetic compensation and allows for the investigation of the acute effects of protein modulation.
A key advantage of chemical probes over genetic techniques is their ability to modulate protein function in a temporal and reversible manner. The effect of a chemical probe can be initiated at a specific time by adding it to the biological system and can be terminated by washing it out. This temporal control is particularly useful for studying dynamic cellular processes and for dissecting the immediate consequences of inhibiting or activating a target protein.
This reversibility is a significant benefit when studying essential proteins, where permanent knockout via genetic methods might be lethal to the cell. A chemical probe allows for the transient modulation of such targets, enabling the study of their function within a viable biological system.
Use in Elucidating Complex Biological Pathways
By selectively perturbing the function of a single protein, chemical probes can help to unravel complex biological pathways. The piperidine scaffold, a component of this compound, is a common feature in many biologically active compounds and approved drugs, suggesting that derivatives can be designed to interact with a wide range of protein targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.
For example, if a chemical probe is used to inhibit a specific kinase, researchers can then use techniques such as phosphoproteomics to identify the downstream substrates of that kinase. This allows for the mapping of signaling cascades and the elucidation of how different pathways are interconnected. The biphenyl group in the subject compound provides a rigid scaffold that can be important for high-affinity binding to a target protein, a desirable feature for a probe used in pathway elucidation.
Contribution to the Understanding of Molecular Mechanisms in Disease Models
Chemical probes are instrumental in studying the molecular mechanisms that underlie various diseases. In the context of disease models, these small molecules can be used to mimic or reverse disease-related changes in protein activity. The piperidine heterocycle is a privileged structure in medicinal chemistry, appearing in drugs for a variety of conditions, including cancer and neurological disorders. nih.govencyclopedia.pub
For instance, if a particular enzyme is hyperactive in a cancer cell line, a selective chemical probe inhibitor can be used to determine if reducing the activity of that enzyme can halt cell proliferation or induce apoptosis. Such experiments provide crucial insights into the role of the target protein in the disease process and can help to validate it as a potential drug target. The insights gained from using chemical probes in disease models can pave the way for the development of new therapeutic agents.
Q & A
Basic Question
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify purity (>95% recommended for biological assays) .
- NMR : Confirm structure via H and C NMR. Key signals include the piperidine ring protons (δ 2.5–3.0 ppm) and biphenyl aromatic protons (δ 6.8–7.6 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] expected at m/z 322.2) .
How can contradictory biological activity data for this compound be resolved?
Advanced Question
Contradictions often arise from assay variability or structural analogs. To address this:
- Standardize Assays : Use orthogonal techniques (e.g., surface plasmon resonance (SPR) for binding affinity and enzymatic assays for functional activity) .
- Control Structural Confounders : Compare activity with analogs lacking the biphenylmethoxy group (e.g., 4-methoxypiperidine derivatives) to isolate pharmacophore contributions .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify outliers in dose-response datasets .
What strategies improve the pharmacokinetic properties of this compound derivatives?
Advanced Question
- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl or carboxyl) to the biphenyl ring to enhance solubility. LogP reductions of 0.5–1.0 units can improve bioavailability .
- Metabolic Stability : Replace labile methylene groups with cyclopropyl or fluorinated moieties to block CYP450-mediated oxidation .
- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict ADME properties and prioritize derivatives with optimal permeability (e.g., Caco-2 > 20 nm/s) .
How can structure-activity relationships (SAR) be established for analogs of this compound?
Advanced Question
| Modification Site | Structural Change | Biological Impact | Reference |
|---|---|---|---|
| Piperidine ring | N-methylation | Reduced CNS penetration due to increased polarity | |
| Biphenyl group | Fluorination at para position | Enhanced binding to aromatic residues in target proteins (e.g., kinases) | |
| Methoxy linker | Replacement with sulfonamide | Improved metabolic stability but reduced solubility |
Q. Methodology :
- Synthesize analogs with systematic substitutions.
- Test in parallel assays (e.g., receptor binding, cytotoxicity).
- Use molecular docking (AutoDock Vina) to correlate activity with binding poses .
What are the critical considerations for designing in vivo studies with this compound?
Advanced Question
- Dose Selection : Conduct preliminary pharmacokinetic studies in rodents to determine plasma half-life (target > 4 hours for sustained efficacy) .
- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology after 7-day repeated dosing .
- Formulation : Use solubilizing agents (e.g., PEG-400 or cyclodextrins) for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
